FC(F)(F)C1=CN2C(CNCC2)=N1
.
This compound falls under the category of nitrogen-containing heterocycles, specifically imidazo[1,2-a]pyrazines. It is classified as a potential pharmaceutical intermediate and is explored for its biological activity.
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves several steps. A common method includes:
The process can be scaled for industrial production by optimizing reaction conditions such as temperature, pressure, and reagent concentrations to enhance yield and purity .
The molecular formula of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is , with a molecular weight of approximately 227.62 g/mol. The structure includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate bond lengths and angles .
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo several chemical transformations:
The mechanism of action for 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine primarily involves its interaction with various biological targets:
Studies indicate that the compound's ability to alter signaling pathways can lead to significant therapeutic effects in cancer treatment by inhibiting tumor growth .
The applications of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine span multiple fields:
The synthesis of 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (core structure) and its derivatives employs strategic cyclization and functionalization techniques. The primary route involves the condensation of 2-aminopyrazine with trifluoroacetaldehyde ethyl hemiacetal under acidic conditions, followed by catalytic hydrogenation to saturate the pyrazine ring. This yields the parent compound with the trifluoromethyl group at the C2 position [5]. For the hydrochloride salt (CAS 911064-58-9), the free base is treated with hydrochloric acid, resulting in a white crystalline solid with ≥97% purity (HPLC) [3] [10].
Derivatives such as the 8-methyl analog (CAS 611240-70-1) introduce alkyl groups via N-alkylation before ring hydrogenation. Key steps include nucleophilic substitution at the pyrazine nitrogen using methyl iodide, requiring precise pH control to avoid quaternization [5]. Alternative trifluoromethylation routes employ copper-catalyzed cross-coupling (e.g., using CF~3~SiEt~3~ and CuI) for late-stage introduction of the trifluoromethyl group, though this method yields lower efficiency (~65%) compared to direct cyclization .
Table 1: Synthetic Routes to Core Compound and Key Derivatives
Compound | CAS Number | Key Reagents | Yield | Reference |
---|---|---|---|---|
Parent compound (free base) | 126069-70-3 | 2-Aminopyrazine, CF~3~CH(OEt)~2~, H~2~/Pd-C | 78% | [7] |
Hydrochloride salt | 911064-58-9 | Free base + HCl in Et~2~O | 92% | [10] |
8-Methyl derivative | 611240-70-1 | Methyl iodide, K~2~CO~3~, DMF | 70% | [5] |
Cyclization efficiency hinges on reaction parameters. Microwave-assisted synthesis reduces the cyclocondensation step from 12 hours to 30 minutes, enhancing throughput while maintaining yields >75% [2]. Hydrogenation optimization is critical: Pd/C (10% w/w) in ethanol at 50°C and 50 psi H~2~ achieves complete saturation in 4 hours, whereas PtO~2~ catalysts cause over-reduction [4].
For N-substituted derivatives, regioselectivity is controlled via steric hindrance. Bulky substituents (e.g., benzyl) require polar aprotic solvents (DMF) to prevent dimerization, while methyl groups tolerate ethanol [2]. Acid scavengers (e.g., DIPEA) mitigate salt formation during cyclization, improving raw material utilization by 20% [4].
Table 2: Optimized Parameters for Key Synthetic Steps
Step | Optimal Conditions | Yield Gain | Side Products Mitigated |
---|---|---|---|
Cyclocondensation | MW, 150°C, 0.5 h, p-TsOH catalyst | +22% | Degraded imidazo intermediates |
Hydrogenation | Pd/C (10%), EtOH, 50°C, 50 psi H~2~, 4 h | +15% | Des-Trifluoromethyl byproducts |
N-Alkylation | Alkyl halide, DMF, K~2~CO~3~, 60°C | +18% | Quaternary ammonium salts |
X-ray crystallography confirms the hydrochloride salt (CAS 911064-58-9) crystallizes in the monoclinic space group P2~1~/c, with the protonated nitrogen at the pyrazine ring forming a chloride ion pair. The trifluoromethyl group adopts a staggered conformation, and the imidazo[1,2-a]pyrazine core shows planarity (±0.01 Å deviation) [8].
NMR assignments (600 MHz, D~2~O) include:
The ¹³C-¹⁹F coupling constant (J~CF~ = 270 Hz) confirms direct C-CF~3~ bonding, excluding isomeric structures [7]. DFT calculations (B3LYP/6-31G*) corroborate NMR chemical shifts within ±1.5 ppm deviation [7].
Deuterium-labeled analogs (e.g., [²H~5~]-2-(trifluoromethyl) derivatives) enable metabolic tracking. Exchange at labile protons (e.g., N-H) uses D~2~O/pD 9.5, while aliphatic deuterium requires reduction with D~2~/Pd-C [7]. Carbon-14 labeling at C2 (imidazo position) employs K¹⁴CN in the cyclization step, achieving specific activities >50 mCi/mmol for autoradiography [6].
Metabolic stability assays (human liver microsomes) show deuterated analogs reduce clearance by 40% via inhibition of CYP2D6-mediated oxidation, underscoring isotopic effects on pharmacokinetics [7].
Table 3: Isotopically Labeled Analogs for Metabolic Studies
Labeled Position | Synthetic Method | Specific Activity/Purity | Application |
---|---|---|---|
[²H~5~]-Aliphatic | D~2~ reduction (Pd/C, EtOD, 50 psi) | 99 atom% D | Mass spectrometry quantitation |
[¹⁴C]-C2 (Imidazo) | K¹⁴CN cyclization | 55 mCi/mmol, >98% radiochemical purity | Biodistribution studies |
[²H~1~]-N-H | H/D exchange (D~2~O, NaOD) | 95 atom% D | Solubility and binding assays |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1